molecular formula C13H20ClNO B1322786 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride CAS No. 28559-43-5

3-[(2-Methylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1322786
CAS RN: 28559-43-5
M. Wt: 241.76 g/mol
InChI Key: YJHFSXNEYZMBHI-UHFFFAOYSA-N
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Description

The compound "3-[(2-Methylphenoxy)methyl]piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceutical agents. The compound is likely to possess interesting chemical and physical properties due to the presence of the 2-methylphenoxy moiety and its hydrochloride salt form.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, a visible-light-induced synthesis of 3,3-dichloro-2-hydroxy-piperidines has been developed, which involves site-selective functionalizations of C(sp3)-H in N-substituted piperidines using N-chlorosuccinimide as a chlorine source . Another synthesis method involves the Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Additionally, piperazine derivatives, which are structurally related to piperidines, can be synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a novel piperidine derivative was determined by X-ray crystallography, and its molecular geometry, vibrational analysis, and electronic absorption spectrum were studied using DFT calculations . Similarly, the crystal structure of another piperidine derivative was analyzed, revealing weak intermolecular interactions and the conformation of substituents on the piperidine ring .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. The functionalization of piperidines, as mentioned earlier, involves the generation of chlorine radicals . In another case, the substitution at the oxygen atom with different electrophiles was performed to synthesize O-substituted derivatives of sulfonamides bearing a piperidine nucleus . These reactions demonstrate the reactivity of piperidine derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in properties such as solubility, melting point, and reactivity. For instance, the crystal packing of a piperidine derivative is stabilized by weak C–H⋯O intermolecular interactions, which can affect its melting point and solubility . The electronic properties, such as first-order hyperpolarizability and molecular electrostatic potential, are also crucial and can be calculated using DFT methods .

Scientific Research Applications

Chemistry and Pharmacology

Ohmefentanyl, a unique member of the 4-anilidopiperidine class of opiates, exhibits significant biological activity. Structurally related to 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride, ohmefentanyl and its stereoisomers have been studied for their distinct biological properties, including receptor-ligand interactions and opioid receptor specificity. This research could offer insights into receptor-mediated phenomena and potentially lead to the development of more refined pharmacophores for the opioid μ receptor (Brine et al., 1997).

Organic Chemistry and Synthesis

3-[(2-Methylphenoxy)methyl]piperidine hydrochloride might be involved in nucleophilic aromatic substitution reactions. Studies on reactions with piperidine and nitroaromatic compounds have shown how structural changes can affect biological activity, shedding light on the reaction mechanisms and kinetics of related compounds (Pietra & Vitali, 1972).

Neurobiology and Pharmacology

Research on compounds structurally related to 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride, like phencyclidine (1-(1-phencyclohexyl) piperidine hydrochloride), offers insights into their pharmacological spectrum and potential neurological impacts. This includes studies on their effects on the central nervous system and their unique pharmacological properties (Domino, 1964).

Molecular Pharmacology

The compound's potential impact on cytochrome P450 isoforms and drug metabolism is another avenue of research. Understanding the selectivity and potency of chemical inhibitors, like those structurally related to 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride, is crucial for predicting drug-drug interactions and optimizing drug efficacy (Khojasteh et al., 2011).

Drug Discovery and Design

The structural attributes of 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride may inform the synthesis of spiropiperidines and other piperidine derivatives, which are increasingly being explored in drug discovery due to their potential as three-dimensional chemical scaffolds (Griggs et al., 2018).

properties

IUPAC Name

3-[(2-methylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHFSXNEYZMBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623839
Record name 3-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylphenoxy)methyl]piperidine hydrochloride

CAS RN

28559-43-5
Record name 3-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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